Benzo[b]thiophene-3-ethanamine, alpha-methyl-

Monoamine transporter release SNDRA profiling Neuropharmacology

Neuroscience programs investigating monoamine release and 5-HT₂ receptor signaling convergence face a critical tool gap: no single compound combines balanced SNDRA activity with full 5-HT₂ agonism. 3-APBT resolves this with SERT/NET/DAT EC₅₀ values of 21.9/13.4/21.7 nM and 5-HT₂A/₂B/₂C EC₅₀ of 44.4/3.40/25.4 nM (Emax 89-96%). Its in vivo profile delivers robust head-twitch response (1-30 mg/kg s.c.) without locomotor stimulation, enabling clean dissociation of psychedelic from stimulant behavioral effects. For forensic and CRM applications, validated GC-MS (HFBA/ECF derivatization), NMR, and IR signatures support unambiguous differentiation from all five positional isomers.

Molecular Formula C11H13NS
Molecular Weight 191.29 g/mol
CAS No. 1201-27-0
Cat. No. B12271019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-3-ethanamine, alpha-methyl-
CAS1201-27-0
Molecular FormulaC11H13NS
Molecular Weight191.29 g/mol
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)N
InChIInChI=1S/C11H13NS/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8H,6,12H2,1H3
InChIKeyNJJBOBSLFFUELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-APBT (CAS 1201-27-0): Compound Identity and Pharmacological Class


Benzo[b]thiophene-3-ethanamine, alpha-methyl- (CAS 1201-27-0; also known as 3-APBT, SKF-6678, or 1-(1-benzothiophen-3-yl)propan-2-amine) is a synthetic benzothiophene derivative with the molecular formula C₁₁H₁₃NS and a molecular weight of 191.29 g·mol⁻¹ [1]. It is the direct sulfur-bioisosteric analog of α-methyltryptamine (AMT), wherein the indole NH is replaced by a sulfur atom in the benzothiophene ring system [1]. Pharmacologically, the compound acts as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and a full agonist at serotonin 5-HT₂ receptor subtypes (5-HT₂A, 5-HT₂B, 5-HT₂C), placing it at the intersection of entactogenic and psychedelic pharmacology [2]. Unlike its benzofuran (APB) and indole (API) counterparts, the sulfur-containing benzothiophene scaffold confers a distinct in vitro and in vivo profile characterized by enhanced serotonin transporter potency, direct 5-HT₂ receptor agonism, and the absence of psychomotor stimulation in rodent models [2].

Why 3-APBT Cannot Be Replaced by In-Class Analogs


Although 3-APBT shares the α-methyl-substituted aminoalkyl scaffold with AMT, APB-based entactogens, and MDMA, its sulfur-containing benzothiophene core generates a pharmacological signature that is not interchangeable with any single comparator [1]. Direct head-to-head data from Rudin et al. (2022) demonstrate that the sulfur-for-oxygen (or NH) substitution fundamentally alters transporter release potency ratios, 5-HT₂ receptor activation efficacy, and in vivo behavioral output relative to MDMA, APB analogs, and positional isomers [1]. Furthermore, Wagmann et al. (2026) show that 3-APBT's MAO-A inhibition potency (IC₅₀ 4 µM) is approximately one order of magnitude weaker than that of its positional isomers 5-APBT (0.4 µM) and 6-APBT (0.6 µM), a difference with clinically meaningful implications for serotonin toxicity risk [2]. These divergent properties mean that substituting 3-APBT with a positional isomer, an APB analog, or MDMA would yield a different experimental outcome in any assay measuring transporter kinetics, 5-HT₂ receptor signaling, or in vivo behavioral pharmacology.

Quantitative Differentiation Evidence for 3-APBT


Balanced SNDRA Transporter Release Profile vs. MDMA and AMT

In rat brain synaptosome efflux assays, 3-APBT functions as a well-balanced serotonin–norepinephrine–dopamine releasing agent with EC₅₀ values of 21.9 nM (SERT), 13.4 nM (NET), and 21.7 nM (DAT), yielding a DAT/SERT ratio of 1.00 indicating near-perfect balance across all three transporters [1]. This contrasts sharply with MDMA, which displayed EC₅₀ values of 75.9 nM (SERT), 113.7 nM (NET), and 118.4 nM (DAT) in the same assay system—meaning 3-APBT is 3.5-fold more potent at SERT, 8.5-fold more potent at NET, and 5.5-fold more potent at DAT than MDMA [1]. Compared to its direct structural analog AMT (α-methyltryptamine), cross-study data from rat synaptosome release assays curated by ChEMBL show AMT EC₅₀ values of 22 nM (SERT) and 79 nM (DAT), yielding a DAT/SERT ratio of ~0.28 that is strongly serotonin-biased, whereas 3-APBT achieves balanced release (DAT/SERT = 1.00) [2].

Monoamine transporter release SNDRA profiling Neuropharmacology

Direct 5-HT2 Receptor Full Agonism vs. MDMA

3-APBT acts as a full agonist at all three 5-HT₂ receptor subtypes, with EC₅₀ values of 44.4 nM (5-HT₂A, Emax = 94.3% of 5-HT maximum), 3.40 nM (5-HT₂B, Emax = 89.2%), and 25.4 nM (5-HT₂C, Emax = 96.4%) as determined by calcium mobilization assays in HEK T-Rex-293 cells stably expressing human receptors [1]. Its binding affinities (Ki) at these receptors are 461 ± 50 nM (5-HT₂A), 5.88 ± 0.65 nM (5-HT₂B), and 231 ± 52 nM (5-HT₂C) [1]. This direct 5-HT₂ receptor activation profile is absent in MDMA, which does not function as a direct 5-HT₂ agonist but rather elevates synaptic serotonin indirectly via transporter-mediated release [2]. The 5-HT₂B potency (EC₅₀ 3.40 nM; Ki 5.88 nM) warrants particular note, as it represents sub-10 nM engagement at a receptor implicated in cardiac valvulopathy risk, a consideration absent when selecting MDMA or non-5-HT₂-agonist SNDRAs.

5-HT2 receptor agonism Calcium mobilization Psychedelic pharmacology

Psychedelic-Like HTR Without Locomotor Stimulation vs. Stimulant Comparators

In C57BL/6J mice, 3-APBT administered subcutaneously across a broad dose range (0.01–30 mg/kg) failed to produce any significant increase in locomotor activity relative to saline-treated controls [1]. This directly contrasts with MDMA (30 mg/kg s.c.), 5-APB (10 mg/kg s.c.), and 6-APB (10 mg/kg s.c.), all of which produced robust, statistically significant hyperlocomotion in the same experimental paradigm (one-way ANOVA with Dunnett's post hoc test, P < 0.0001) [1]. Instead, 3-APBT dose-dependently induced the head-twitch response (HTR), a well-validated behavioral proxy for psychedelic-like activity mediated by 5-HT₂A receptor activation, across doses of 1–30 mg/kg [1]. This behavioral dissociation—psychedelic-like HTR in the absence of psychomotor stimulation—represents a qualitative departure from both MDMA and 5-APB/6-APB, which produce stimulant-like hyperlocomotion but not robust HTR [1].

Head-twitch response Locomotor activity In vivo behavioral pharmacology

Reduced MAO-A Inhibition Potency vs. Positional Isomers

In a head-to-head in vitro comparison using recombinant human MAO-A and MAO-B, 3-APBT inhibited MAO-A with an IC₅₀ of 4 µM (4,000 nM), which is 10-fold weaker than 5-APBT (IC₅₀ = 0.4 µM) and approximately 6.7-fold weaker than 6-APBT (IC₅₀ = 0.6 µM) [1]. All three APBT isomers showed only weak MAO-B inhibition (IC₅₀ range 23–49 µM) [1]. The clinical relevance of this difference is underscored by the fact that 5-APBT and 6-APBT MAO-A IC₅₀ values fall within the range of established MAO-A inhibitors (e.g., harmine, harmaline), whereas 3-APBT's IC₅₀ of 4 µM is above the threshold typically associated with clinically significant MAO-A inhibition [1]. For reference, the structurally related compound AMT has been reported to inhibit MAO-A with an IC₅₀ of approximately 0.38 µM (380 nM), placing it closer to the more potent 5-APBT and 6-APBT than to 3-APBT [2].

Monoamine oxidase inhibition Toxicokinetics Drug-drug interaction risk

Sulfur-for-Oxygen Bioisosteric Replacement and SERT/5-HT2 Activity

The Rudin et al. (2022) study explicitly compared APBT isomers to their APB (benzofuran) counterparts and concluded that replacing the oxygen atom with sulfur results in enhanced releasing potency at the serotonin transporter and more potent and efficacious activity at 5-HT₂ receptors [1]. Quantitatively, 3-APBT SERT EC₅₀ = 21.9 nM, whereas the structurally analogous benzofuran compounds 5-APB and 6-APB exhibit SERT EC₅₀ values of 19 nM and 36 nM, respectively, in a comparable rat synaptosome assay [2]. More notably, the APBT scaffold conferred full 5-HT₂ receptor agonism with EC₅₀ values ranging from 3.40 to 44.4 nM, a property that is attenuated or absent in the APB series, where 5-HT₂ receptor interaction data are not prominently reported in parallel [1]. This sulfur-mediated enhancement fundamentally altered the in vivo profile, shifting the behavioral output from stimulant-like (APB) to psychedelic-like (APBT) [1].

Bioisosteric replacement Structure-activity relationship Serotonin transporter

Analytical Differentiation of Positional Isomers by GC-MS and Spectroscopy

Brandt et al. (2020) demonstrated that all six racemic APBT positional isomers (2- through 7-APBT) can be unambiguously differentiated using multiple analytical platforms, a critical capability for forensic casework and reference standard procurement where isomeric purity must be verified [1]. Specifically, GC analysis after dual derivatization with heptafluorobutyric anhydride (HFBA) and ethyl chloroformate (ECF)—or HFBA and acetic anhydride—achieved baseline separation of all six isomers under non-routine chromatographic conditions [1]. Complementary discrimination was obtained from ¹H/¹³C NMR spectroscopy, GC-EI/CI single- and tandem mass spectrometry, LC on a pentafluorophenyl stationary phase, and both solid-phase and GC-condensed-phase infrared spectroscopy (GC-sIR) [1]. This multi-platform analytical characterization package is publicly available and provides a validated forensic identification framework absent for many structurally related NPS classes [1].

Analytical chemistry Forensic toxicology Positional isomer differentiation

Optimal Research and Industrial Application Scenarios for 3-APBT


Dual-Mechanism Psychedelic Research: SNDRA and 5-HT2 Agonism

For neuroscience research programs investigating the intersection of monoamine release and direct serotonin receptor activation, 3-APBT is the uniquely qualified tool compound. It combines balanced SNDRA activity (SERT EC₅₀ 21.9 nM; NET 13.4 nM; DAT 21.7 nM; DAT/SERT ratio = 1.00) with full 5-HT₂A/₂B/₂C agonism (EC₅₀ 44.4/3.40/25.4 nM; Emax 89–96%), a dual mechanism not achievable with MDMA (which lacks direct 5-HT₂ agonism) or classical psychedelics (which lack SNDRA activity) [1]. This enables dose-response studies of entactogenic and psychedelic signaling convergence within a single molecular entity, eliminating the confound of drug mixtures or polypharmacological combinations [1].

Behavioral Neuroscience of Psychedelic vs. Stimulant Circuitry

3-APBT's in vivo behavioral profile—robust head-twitch response (HTR) across 1–30 mg/kg s.c. in the complete absence of locomotor stimulation—makes it an ideal probe for dissecting the neural circuits that differentiate psychedelic from stimulant behavioral effects [1]. In contrast, MDMA (30 mg/kg), 5-APB (10 mg/kg), and 6-APB (10 mg/kg) all produce significant hyperlocomotion without eliciting HTR [1]. This clean behavioral dissociation, validated in the same C57BL/6J mouse model and experimental setup, allows researchers to attribute circuit-level and molecular effects specifically to 5-HT₂A-mediated psychedelic-like signaling rather than to dopamine-driven psychomotor activation [1].

Toxicological Risk Assessment and MAO-Related Drug Interaction Studies

3-APBT's MAO-A IC₅₀ of 4 µM positions it as the APBT isomer with the lowest MAO-A inhibition liability—approximately 10-fold weaker than 5-APBT (0.4 µM) and 6-APBT (0.6 µM) [2]. For toxicology laboratories and regulatory risk assessment programs evaluating serotonin syndrome potential, 3-APBT serves as the reference compound representing the lower bound of MAO-A inhibition risk within the APBT class, while its CYP metabolism profile (primarily CYP1A2, CYP2D6, CYP3A4, and CYP3A5) suggests a multi-enzyme clearance route with reduced single-isozyme drug-drug interaction vulnerability [2].

Forensic Reference Standard Procurement and Isomeric Purity Verification

For forensic toxicology laboratories, custom synthesis providers, and reference material manufacturers, 3-APBT (CAS 1201-27-0) is supported by a fully published multi-platform analytical characterization package that enables unambiguous differentiation from its five positional isomers (2-, 4-, 5-, 6-, 7-APBT) [3]. The validated GC-MS method with HFBA/ECF derivatization, combined with NMR and IR spectroscopic signatures, provides the evidentiary framework required for certified reference material (CRM) development, seized drug analysis, and biological sample confirmation where isomeric specificity is legally and scientifically mandatory [3].

Quote Request

Request a Quote for Benzo[b]thiophene-3-ethanamine, alpha-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.